molecular formula C17H20N2O2 B1608255 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline CAS No. 217191-31-6

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

Cat. No.: B1608255
CAS No.: 217191-31-6
M. Wt: 284.35 g/mol
InChI Key: PNGKDQOXYUVJTL-UHFFFAOYSA-N
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Description

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . The resulting dihydroisoquinoline is then reduced to tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield. Additionally, the use of automated synthesis and purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinolines, and their derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the aniline group at the 4 position in 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline distinguishes it from other similar compounds. This unique structural feature enhances its chemical reactivity and potential for diverse applications in various fields of research and industry .

Properties

IUPAC Name

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGKDQOXYUVJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383876
Record name 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217191-31-6
Record name 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
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4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
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4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
Reactant of Route 6
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

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